4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a chloro group, a methoxypropyl group, and two methyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride and 3-methoxypropylamine.
Reaction: The 2,5-dimethylbenzenesulfonyl chloride is reacted with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
Chlorination: The resulting product is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or antimicrobial agents.
Biology: Used in biochemical assays to study enzyme activity and protein interactions.
Industry: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)benzenesulfonamide
- 4-chloro-N-(2-methoxyethyl)benzenesulfonamide
- 4-chloro-N-(3-methoxypropyl)-3-nitrobenzenesulfonamide
Uniqueness
4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the chloro, methoxypropyl, and dimethyl groups provides a distinct structural framework that can be exploited for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C12H18ClNO3S |
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Molecular Weight |
291.79 g/mol |
IUPAC Name |
4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-9-8-12(10(2)7-11(9)13)18(15,16)14-5-4-6-17-3/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
BUIDIKDRHRMMNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCOC |
Origin of Product |
United States |
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